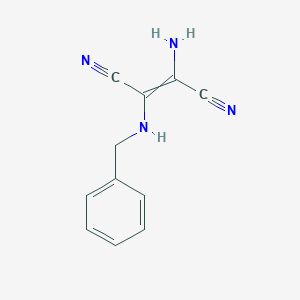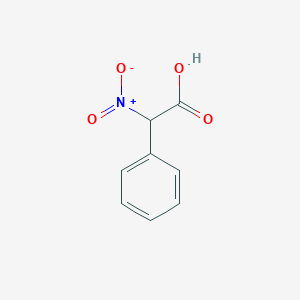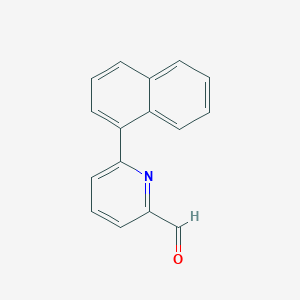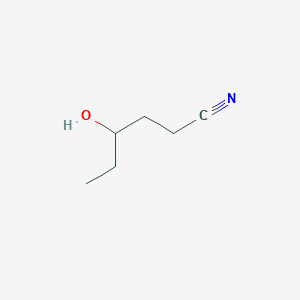
1-(Pyridin-2-yl)but-3-yn-1-ol
Descripción general
Descripción
1-(Pyridin-2-yl)but-3-yn-1-ol is a heterocyclic compound featuring a pyridine ring attached to a butynol moiety. This compound is of significant interest in organic chemistry due to its unique structure, which combines an aromatic pyridine ring with an alkyne and an alcohol functional group. The molecular formula of this compound is C9H9NO, and it has a molecular weight of 147.18 g/mol .
Mecanismo De Acción
Target of Action
Similar compounds have been used in the preparation of pentathiepins with potential anticancer and antibacterial activities, the preparation of neuronal acetylcholine-gated ion channel agonists, and the synthesis of naphthofurans .
Mode of Action
It’s known that alkynyl-substituted nitrogen heterocycles, like this compound, are key intermediates in synthetic reaction series . They are predominantly used as building blocks for the construction of target molecules .
Biochemical Pathways
Similar compounds have been involved in the synthesis of α,β-acetylenic aldehydes from terminal alkynes, new solid state procedures/immobilization methods, novel sonogashira catalysts, and the regiochemistry of mitsunobu alkylations .
Result of Action
Similar compounds have shown potential anticancer, antibacterial, and antiviral activities .
Action Environment
It’s known that both the nature of the heteroaromatic ring and the substituents of the alkyne moiety can affect the stability of similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)but-3-yn-1-ol can be synthesized through a palladium-catalyzed Sonogashira cross-coupling reaction. This method involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst, triphenylphosphine, and copper(I) iodide. The reaction is typically carried out in a degassed solution of triethylamine and acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Sonogashira cross-coupling reaction remains a viable method for large-scale synthesis. The reaction conditions can be optimized for industrial production by adjusting parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyridin-2-yl)but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst can be used for hydrogenation.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products:
Oxidation: Pyridin-2-ylbut-3-yn-1-one.
Reduction: Pyridin-2-ylbut-3-en-1-ol or pyridin-2-ylbutan-1-ol.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
1-(Pyridin-2-yl)but-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Industry: Utilized in the development of novel materials and catalysts for chemical reactions.
Comparación Con Compuestos Similares
1-(Pyridin-3-yl)but-2-yn-1-ol: Similar structure but with the pyridine ring attached at the 3-position.
1-(Pyridin-2-yl)but-3-en-1-ol: Similar structure but with an alkene instead of an alkyne.
1-(Pyridin-2-yl)but-3-yn-2-ol: Similar structure but with the alcohol group at the 2-position.
Uniqueness: 1-(Pyridin-2-yl)but-3-yn-1-ol is unique due to its specific combination of functional groups and their positions on the molecule. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
1-pyridin-2-ylbut-3-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-5-9(11)8-6-3-4-7-10-8/h1,3-4,6-7,9,11H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDVCNWQHHSEGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C1=CC=CC=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3269753.png)
![Ethyl 2,3,6-trimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3269757.png)
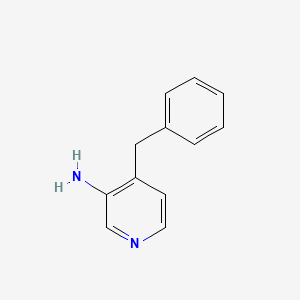
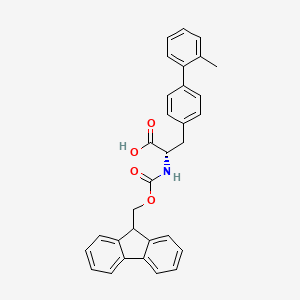
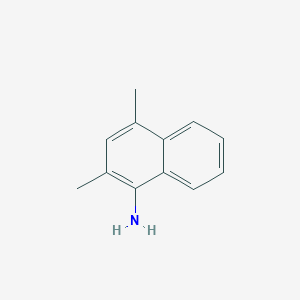

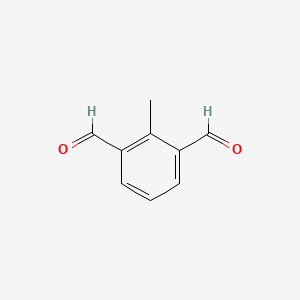
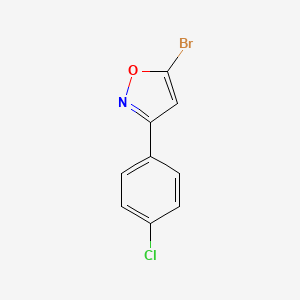
![Bis(2-methylpropyl)[(oxiran-2-yl)methyl]amine](/img/structure/B3269813.png)
![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B3269840.png)
